molecular formula C6H14S2 B14004300 Ethane, 1,1-bis(ethylthio)- CAS No. 14252-42-7

Ethane, 1,1-bis(ethylthio)-

Cat. No.: B14004300
CAS No.: 14252-42-7
M. Wt: 150.3 g/mol
InChI Key: CIYDRAJJTMIKGP-UHFFFAOYSA-N
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Description

Ethane, 1,1-bis(ethylthio)- is an organic compound with the molecular formula C₆H₁₄S₂ and a molecular weight of 150.305. It is also known by other names such as acetaldehyde diethyl mercaptal and formaldehyde diethylthioacetal . This compound is characterized by the presence of two ethylthio groups attached to an ethane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethane, 1,1-bis(ethylthio)- can be synthesized through the reaction of acetaldehyde with ethanethiol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the thioacetal .

Industrial Production Methods

Industrial production of ethane, 1,1-bis(ethylthio)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethane, 1,1-bis(ethylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethane, 1,1-bis(ethylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethane, 1,1-bis(ethylthio)- involves its ability to undergo various chemical transformations. The ethylthio groups can participate in redox reactions, nucleophilic substitutions, and other chemical processes. These reactions are facilitated by the presence of the sulfur atoms, which can act as nucleophiles or electrophiles depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethane, 1,1-bis(ethylthio)- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. The presence of two ethylthio groups makes it a versatile reagent in organic synthesis, and its behavior in various chemical processes is distinct from other similar compounds .

Properties

CAS No.

14252-42-7

Molecular Formula

C6H14S2

Molecular Weight

150.3 g/mol

IUPAC Name

1,1-bis(ethylsulfanyl)ethane

InChI

InChI=1S/C6H14S2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3

InChI Key

CIYDRAJJTMIKGP-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)SCC

Origin of Product

United States

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